N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide
Brand Name: Vulcanchem
CAS No.: 105603-45-0
VCID: VC0008947
InChI: InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C
Molecular Formula: C21H30N4O3S
Molecular Weight: 418.6 g/mol

N-(3-dimethylaminopropyl)benzylpenicillinamide

CAS No.: 105603-45-0

Main Products

VCID: VC0008947

Molecular Formula: C21H30N4O3S

Molecular Weight: 418.6 g/mol

N-(3-dimethylaminopropyl)benzylpenicillinamide - 105603-45-0

CAS No. 105603-45-0
Product Name N-(3-dimethylaminopropyl)benzylpenicillinamide
Molecular Formula C21H30N4O3S
Molecular Weight 418.6 g/mol
IUPAC Name (2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide
Standard InChI InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1
Standard InChIKey VLBRNOPWGXMNBE-FUHIMQAGSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C
Synonyms N-(3-dimethylaminopropyl)benzylpenicillinamide
N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer
Pen G-ABP
PubChem Compound 129069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator